1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAFQCNFIJAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1H-indole-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The urea linkage can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substituent in ’s analog, which may increase steric hindrance and reduce metabolic clearance . Solubility Modifiers: The 2-methoxyethyl group in ’s analog introduces ether oxygen, likely improving aqueous solubility compared to the unsubstituted indole in the target compound .
Molecular Weight Trends :
- The target compound (MW ~305.74) is lighter than analogs with bulkier substituents (e.g., 357.80–362.25 g/mol), suggesting advantages in bioavailability and compliance with drug-likeness guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
